molecular formula C19H24N6O2 B3815038 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide

Cat. No. B3815038
M. Wt: 368.4 g/mol
InChI Key: VHUCJOGNGDJXBR-UHFFFAOYSA-N
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Description

The compound “N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole compounds, such as the one you mentioned, are often synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . In one study, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help to confirm the successful synthesis of the compound and provide detailed information about its molecular structure.

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological system in which they are acting. For example, some pyrazole derivatives have been found to display potent antileishmanial and antimalarial activities . In one study, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound .

Future Directions

Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Given their diverse pharmacological effects, there is significant interest in developing new pyrazole derivatives and exploring their potential applications. Future research may focus on synthesizing new pyrazole derivatives, studying their properties, and evaluating their biological activities.

properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-5-25-14(3)18(13(2)23-25)20-16(26)11-24(4)12-17-21-22-19(27-17)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUCJOGNGDJXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CN(C)CC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide

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